molecular formula C24H19N5O4 B5873294 N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide

N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide

Cat. No. B5873294
M. Wt: 441.4 g/mol
InChI Key: VCCMRIHYGAMKAX-AFUMVMLFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, starting from basic chemical constituents such as hydroxybenzylidene, hydrazine, and benzamide derivatives. For example, Khan et al. (2018) described the synthesis of a structurally related compound, highlighting the formation of metal complexes and the use of FT-IR, FT-Raman, and NMR spectroscopy for characterization (Khan et al., 2018).

Molecular Structure Analysis

The crystal structure of related compounds has been determined through X-ray diffraction, revealing details about their molecular geometry, intramolecular hydrogen bonds, and the coordination mode in metal complexes. The work by Khan et al. provides insights into the monoclinic space group and the bidentate ligand behavior of these compounds (Khan et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives often lead to the formation of metal complexes with Co(II), Fe(III), Cu(II), and Zn(II) ions. These reactions are characterized by specific electrolyte behaviors, as discussed by Khan et al., who also provided details on the molar conductivity and magnetic moment measurements of the complexes (Khan et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and spectroscopic characteristics (IR, Raman, NMR), are crucial for understanding the behavior of these compounds in different environments and their potential applications. These aspects are often investigated through thermal analysis and spectroscopy, as evidenced by the research on related compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical entities, stability under various conditions, and the ability to form complexes with metals, define the potential applications of these compounds. The study by Khan et al. provides a comprehensive analysis of these aspects, including the behavior of the compound as a ligand and its electrolyte properties in the formation of metal complexes (Khan et al., 2018).

properties

IUPAC Name

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4/c30-17-10-6-7-15(13-17)14-25-28-24(33)21(26-22(31)16-8-2-1-3-9-16)20-18-11-4-5-12-19(18)23(32)29-27-20/h1-14,21,30H,(H,26,31)(H,28,33)(H,29,32)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMRIHYGAMKAX-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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